molecular formula C22H22ClF2N3O2S B2872668 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1217036-06-0

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2872668
CAS No.: 1217036-06-0
M. Wt: 465.94
InChI Key: XPLRXIGTGCVADE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the thiazole ring: This step involves the reaction of 4-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring.

    Attachment of the piperazine ring: The thiazole intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazinyl intermediate.

    Formation of the final compound: The piperazinyl intermediate is then reacted with 2-fluorophenol under basic conditions to form the final compound, which is then converted to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenoxy)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-(4-chlorophenyl)piperazin-1-yl)ethanone
  • 2-(2-Fluorophenoxy)-1-(4-(4-methylphenyl)piperazin-1-yl)ethanone

Uniqueness

The uniqueness of 2-(2-Fluorophenoxy)-1-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F2N3O2S.ClH/c23-17-7-5-16(6-8-17)19-15-30-21(25-19)13-26-9-11-27(12-10-26)22(28)14-29-20-4-2-1-3-18(20)24;/h1-8,15H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRXIGTGCVADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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